![molecular formula C37H42F2N8O3 B1680909 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one CAS No. 161532-65-6](/img/structure/B1680909.png)

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one

Vue d'ensemble

Description

Sch-51048 est un agent antifongique à large spectre appartenant à la classe des triazoles. Il a été développé par Schering-Plough Corporation et est reconnu pour son efficacité contre une variété d'infections fongiques systémiques, y compris celles causées par les espèces Candida, Aspergillus et Cryptococcus . Sch-51048 se caractérise structurellement par un cycle tétrahydrofurane, qui contribue à ses propriétés antifongiques uniques .

Mécanisme D'action

Target of Action

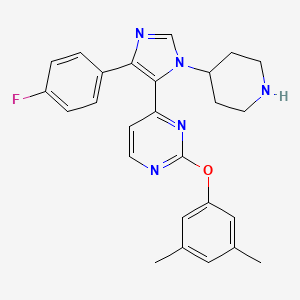

SCH 51048, also known as Posaconazole, primarily targets the fungal CYP51A1 . This enzyme, also known as sterol 14α-demethylase, is a key component in the biosynthesis of sterols in the fungal cell membrane .

Mode of Action

SCH 51048 acts as an inhibitor of the fungal CYP51A1 . By inhibiting this enzyme, SCH 51048 prevents the removal of the 14-methyl group in lanosterol through sequential oxidative reactions . This inhibition disrupts the conversion of 14-demethyl lanosterol to ergosterol, a crucial component of the fungal cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by SCH 51048 is the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is crucial for cell growth and viability . By inhibiting the CYP51A1 enzyme, SCH 51048 disrupts the production of ergosterol, leading to impaired cell membrane function and ultimately, cell death .

Pharmacokinetics

It’s known that the compound was initially introduced as a broad-spectrum antifungal agent . . This suggests that SCH 51048 undergoes metabolic transformations in the body, which could influence its bioavailability and efficacy.

Result of Action

The primary result of SCH 51048’s action is the inhibition of fungal growth. By disrupting ergosterol biosynthesis, SCH 51048 impairs the function of the fungal cell membrane, leading to cell death . This makes it effective against a variety of pathogenic fungi, including those resistant to older azoles .

Action Environment

The efficacy and stability of SCH 51048 can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body could potentially affect the metabolism and bioavailability of SCH 51048 . Additionally, the specific strain of fungus and its resistance mechanisms could also impact the compound’s efficacy

Analyse Biochimique

Biochemical Properties

Sch-51048 targets the fungal CYP51A1 enzyme . It acts as an inhibitor of this enzyme, which is crucial in the biosynthesis of ergosterol, a key component of the fungal cell membrane . The inhibition of this enzyme disrupts the synthesis of ergosterol, leading to the inhibition of fungal cell growth and eventually cell death .

Cellular Effects

Sch-51048 has shown significant antifungal activity against various fungal strains, including Blastomyces dermatitidis . It has been found to be more active than other antifungal agents like itraconazole . It significantly reduces fungal titers in the kidneys of infected mice .

Molecular Mechanism

The molecular mechanism of Sch-51048 involves the inhibition of the fungal CYP51A1 enzyme . This enzyme is involved in the synthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, Sch-51048 disrupts the synthesis of ergosterol, leading to the inhibition of fungal cell growth and eventually cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, Sch-51048 has shown a dose-dependent response, especially in organ clearance . It has been observed that the antifungal activity of Sch-51048 was higher than that expected based on its serum concentrations, confirming the presence of active metabolites .

Dosage Effects in Animal Models

In animal models, Sch-51048 has shown significant antifungal activity. A dose response protective effect was observed with Sch-51048 at 5 to 100 mg/kg of body weight per day . The higher dosage was significantly better in reducing the fungal burden in the kidneys of infected animals .

Metabolic Pathways

It is known that it targets the fungal CYP51A1 enzyme, which is involved in the synthesis of ergosterol . By inhibiting this enzyme, Sch-51048 disrupts the synthesis of ergosterol, affecting the metabolic flux and metabolite levels in the fungal cells .

Transport and Distribution

It is known that it targets the fungal CYP51A1 enzyme, which is located in the endoplasmic reticulum of the fungal cells .

Subcellular Localization

It is known that it targets the fungal CYP51A1 enzyme, which is located in the endoplasmic reticulum of the fungal cells . This suggests that Sch-51048 may localize to the endoplasmic reticulum to exert its antifungal effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Sch-51048 implique plusieurs étapes, commençant par la condensation de la 4-[4-(4-hydroxyphényl)pipérazin-1-yl]phényl]-2-(1-éthylpropyl)-3,4-dihydro-2H-1,2,4-triazol-3-one avec le tosylate de (-)-(5R-cis)-5-(2,4-difluorophényl)-5-(1,2,4-triazol-1-ylméthyl)tétrahydrofurane-3-méthanol en utilisant de l'hydrure de sodium dans le diméthylsulfoxyde . Les composés intermédiaires sont synthétisés par le biais de diverses réactions, y compris l'alkylation, la réduction et la cyclisation .

Méthodes de production industrielle

La production industrielle de Sch-51048 suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la constance et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Sch-51048 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Sch-51048 peut être oxydé pour former des analogues hydroxylés, qui ont été étudiés pour leur activité antifongique.

Substitution : Sch-51048 peut subir des réactions de substitution, en particulier impliquant le cycle triazole et la partie tétrahydrofurane.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions de Sch-51048 comprennent l'hydrure de sodium, le diméthylsulfoxyde, le carbonate de potassium et divers solvants organiques . Les conditions réactionnelles impliquent souvent des températures contrôlées, des atmosphères inertes et des niveaux de pH spécifiques pour garantir des rendements optimaux et la stabilité du produit .

Principaux produits formés

Les principaux produits formés à partir des réactions de Sch-51048 comprennent ses analogues hydroxylés et divers intermédiaires qui sont cruciaux pour sa synthèse .

Applications de la recherche scientifique

Sch-51048 a été largement étudié pour ses propriétés antifongiques. Il a montré une efficacité dans le traitement des infections fongiques systémiques chez les hôtes normaux et immunodéprimés . La recherche a démontré son potentiel dans le traitement des infections causées par des souches résistantes de champignons, ce qui en fait un ajout précieux à l'arsenal antifongique . De plus, Sch-51048 a été étudié pour ses propriétés pharmacocinétiques, qui sont cruciales pour comprendre sa distribution, son métabolisme et son excrétion dans l'organisme .

Mécanisme d'action

Sch-51048 exerce ses effets antifongiques en inhibant l'enzyme lanostérol 14α-déméthylase (CYP51), qui est essentielle à la biosynthèse de l'ergostérol, un composant clé de la membrane cellulaire fongique . En bloquant cette enzyme, Sch-51048 perturbe l'intégrité de la membrane cellulaire fongique, entraînant la mort cellulaire . Ce mécanisme est similaire à celui d'autres antifongiques triazoliques, mais il est amélioré par les caractéristiques structurelles uniques de Sch-51048 .

Applications De Recherche Scientifique

Sch-51048 has been extensively studied for its antifungal properties. It has shown efficacy in treating systemic fungal infections in both normal and immunocompromised hosts . Research has demonstrated its potential in treating infections caused by resistant strains of fungi, making it a valuable addition to the antifungal arsenal . Additionally, Sch-51048 has been investigated for its pharmacokinetic properties, which are crucial for understanding its distribution, metabolism, and excretion in the body .

Comparaison Avec Des Composés Similaires

Composés similaires

Posaconazole (Sch-56592) : Un analogue hydroxylé de Sch-51048 avec une activité antifongique améliorée et un spectre plus large.

Itraconazole : Un autre antifongique triazolique avec un mécanisme d'action similaire mais des caractéristiques structurelles différentes.

Voriconazole : Un antifongique triazolique avec une activité accrue contre certaines espèces fongiques.

Unicité de Sch-51048

Sch-51048 est unique en raison de son cycle tétrahydrofurane, qui contribue à son activité à large spectre et à ses propriétés pharmacocinétiques améliorées . Sa capacité à inhiber les souches résistantes de champignons en fait un composé précieux dans le traitement des infections fongiques systémiques .

Propriétés

IUPAC Name |

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F2N8O3/c1-3-29(4-2)47-36(48)46(26-42-47)32-8-6-30(7-9-32)43-15-17-44(18-16-43)31-10-12-33(13-11-31)49-21-27-20-37(50-22-27,23-45-25-40-24-41-45)34-14-5-28(38)19-35(34)39/h5-14,19,24-27,29H,3-4,15-18,20-23H2,1-2H3/t27-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFHZSVWSCMEPV-AYAMJOBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F2N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936543 | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[4-(4-{4-[5-oxo-1-(pentan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}piperazin-1-yl)phenoxy]methyl}-1-(1H-1,2,4-triazol-1-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161532-65-6 | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-(1-ethylpropyl)-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161532-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SCH 51048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161532656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[4-(4-{4-[5-oxo-1-(pentan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}piperazin-1-yl)phenoxy]methyl}-1-(1H-1,2,4-triazol-1-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESHYDROXY POSACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVW2AK6BVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride](/img/structure/B1680836.png)

![N-(2-Isopropylphenyl)-3-[(2-Thienylmethyl)thio]-1h-1,2,4-Triazol-5-Amine](/img/structure/B1680838.png)

![1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea](/img/structure/B1680844.png)

![N-(3-Aminopropyl)-N-[(1r)-1-(3-Benzyl-7-Chloro-4-Oxo-4h-Chromen-2-Yl)-2-Methylpropyl]-4-Methylbenzamide](/img/structure/B1680848.png)